2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2715119-85-8
Cat. No.: VC11529999
Molecular Formula: C13H22BFO2
Molecular Weight: 240.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2715119-85-8 |
|---|---|
| Molecular Formula | C13H22BFO2 |
| Molecular Weight | 240.12 g/mol |
| IUPAC Name | 2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H22BFO2/c1-11(2)12(3,4)17-14(16-11)9-5-13(6-9)7-10(15)8-13/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | SOQXOXLFTIWSHT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Identifiers
2-{6-Fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with the molecular formula C₁₃H₂₂BFO₂ and a molecular weight of 240.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and it is registered under CAS number 2715119-85-8. The compound’s structure combines a spirocyclic hydrocarbon scaffold with a fluorinated moiety and a pinacol boronate ester group, which collectively influence its reactivity and stability.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2715119-85-8 | |
| Molecular Formula | C₁₃H₂₂BFO₂ | |
| Molecular Weight | 240.12 g/mol | |
| IUPAC Name | 2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F | |
| InChIKey | SOQXOXLFTIWSHT-UHFFFAOYSA-N |
Structural Analysis
The spiro[3.3]heptane core introduces conformational rigidity, which is advantageous in medicinal chemistry for reducing entropy penalties during target binding. The fluorine atom at the 6-position of the spirocyclic system enhances electronegativity, potentially improving metabolic stability and influencing intermolecular interactions. The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a well-established motif in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecule synthesis.
Synthesis and Manufacturing
General Synthesis Strategy
Applications in Pharmaceutical and Organic Chemistry
Role in Cross-Coupling Reactions
As a pinacol boronate ester, this compound is primed for use in Suzuki-Miyaura couplings, which are pivotal in constructing biaryl and heteroaryl motifs prevalent in drug candidates. For instance, boronate esters react with aryl halides under palladium catalysis to form carbon-carbon bonds, enabling the modular assembly of complex molecules. The spirocyclic scaffold may confer steric hindrance, directing regioselectivity during coupling reactions.
Drug Discovery and Medicinal Chemistry
The fluorine atom and spirocyclic architecture make this compound a valuable building block for kinase inhibitors and central nervous system (CNS) therapeutics. Fluorine’s electronegativity can enhance binding affinity to target proteins, while the rigid spiro system reduces conformational flexibility, improving pharmacokinetic properties. Potential applications include:
-
Protease Inhibitors: Fluorinated spirocycles are explored in antiviral and anticancer agents.
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CNS Drugs: The compound’s lipophilicity (predicted LogP ≈ 2.34) suggests blood-brain barrier permeability.
| Parameter | Value | Source |
|---|---|---|
| LogP (XLOGP3) | 2.34 | |
| Topological Polar Surface Area | 48.0 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
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